Tyrosinase Inhibition Potency: Positional Isomer Differentiation in 1,3,4-Oxadiazole Derivatives
Although direct comparative data for the target compound are not available, a closely related analog, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, demonstrated extremely potent tyrosinase inhibition (IC50 = 0.003 µM) versus the standard drug kojic acid (IC50 = 16.83 µM) . This suggests that the 2-methoxyphenyl-1,3,4-oxadiazole core can confer exceptional target engagement. The target compound (which replaces the thioacetamide bridge with a cyclopropanecarboxamide) would be expected to exhibit altered potency and selectivity based on known structure-activity relationships in the oxadiazole class.
| Evidence Dimension | Tyrosinase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide: IC50 = 0.003 µM; Kojic acid: IC50 = 16.83 µM |
| Quantified Difference | Approximately 5600-fold enhancement over kojic acid for the 2-methoxyphenyl analog; extrapolation to the target compound is not warranted without experimental validation |
| Conditions | In-vitro mushroom tyrosinase inhibition assay (Zhang et al., 2021) |
Why This Matters
The 2-methoxyphenyl oxadiazole core is a validated pharmacophore for tyrosinase inhibition, and the target compound's unique cyclopropanecarboxamide group could be exploited to fine-tune potency and physicochemical properties relative to the known ultra-potent analog.
- [1] Zhang, L., et al. (2021). Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. Bioorganic & Medicinal Chemistry Letters, 44, 128106. View Source
